molecular formula C17H25N3O2S B2579345 2-propyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide CAS No. 1021116-41-5

2-propyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide

Cat. No. B2579345
CAS RN: 1021116-41-5
M. Wt: 335.47
InChI Key: QFYDYGXIMLCNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic biology.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has led to the synthesis of various derivatives of thiazolo[3,2-a]pyrimidin-6-yl compounds, exploring their potential biological activities. For instance, a study focused on the synthesis and evaluation of 2-thiopyrimidine derivatives, revealing compounds with significant anti-inflammatory and analgesic activities, as well as moderate activities against certain protein kinases (Sondhi et al., 2005). Another research explored novel 2H-[1,2,4]thiadiazolo[2,3-a]pyrimidine derivatives for their herbicidal activity, indicating improved herbicidal activities due to the introduction of chiral active units (Duan et al., 2010).

Antimicrobial and Antifungal Activities

Further studies have synthesized new series of benzothiazole pyrimidine derivatives, showcasing excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases (Maddila et al., 2016). This underscores the potential of such compounds in developing new antimicrobial agents.

Antiviral and Antiproliferative Activities

The antiviral and antiproliferative potentials of thiazolo[3,2-a]pyrimidin-6-yl derivatives have also been a subject of investigation. For instance, certain derivatives have shown activity against HIV-1, suggesting a basis for further research into antiretroviral therapies (Danel et al., 1998). Moreover, the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives exhibited selective cytotoxicity towards cancer cells, highlighting their potential as anticancer agents (Nagaraju et al., 2020).

Herbicidal Activity

The exploration of compounds for agricultural applications has also been noteworthy, with studies demonstrating that certain derivatives possess moderate to good selective herbicidal activity against specific weeds, offering a new avenue for developing herbicides (Liu & Shi, 2014).

Anticonvulsant Activity

The investigation into the anticonvulsant activities of pyrimidine derivatives has revealed promising results, establishing a "structure-activity" relationship and highlighting the therapeutic potential of these compounds in treating seizures (Severina et al., 2019).

properties

IUPAC Name

2-propyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-6-8-13(9-7-2)15(21)19-14-10(3)18-17-20(16(14)22)11(4)12(5)23-17/h13H,6-9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYDYGXIMLCNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(N=C2N(C1=O)C(=C(S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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